![molecular formula C15H17N3O3S2 B2371967 (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1172565-80-8](/img/structure/B2371967.png)
(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
is a complex organic molecule. It contains several functional groups including a thiazole ring, a pyrrolidine ring, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. The NMR data provides information about the chemical environment of the atoms in the molecule .
Aplicaciones Científicas De Investigación
- Research Findings : A series of 2-(4-methylsulfonylphenyl) indole derivatives were synthesized and evaluated. Compound 7g exhibited potent antibacterial activity against MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. It demonstrated a safe therapeutic dose .
- Research Findings : Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity, with selective inhibition of COX-2. These compounds may offer an alternative to traditional NSAIDs, minimizing gastric side effects .
- Research Outcome : Compounds 9a–c released moderate NO levels, potentially mitigating cardiovascular side effects associated with COX-2 inhibition .
- Modification : Building upon previous 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives .
Antimicrobial Activity
Anti-Inflammatory Properties
Cardiovascular Safety Enhancement
Rational Drug Design
Thiazole Ring and Biological Activity
COX-1/COX-2 Inhibition
Propiedades
IUPAC Name |
[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-23(20,21)12-6-4-11(5-7-12)16-15-17-13(10-22-15)14(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECSQWNBWNTTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.